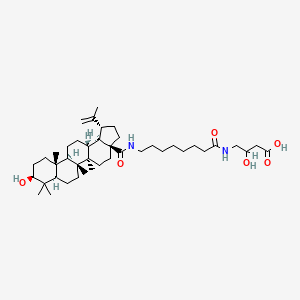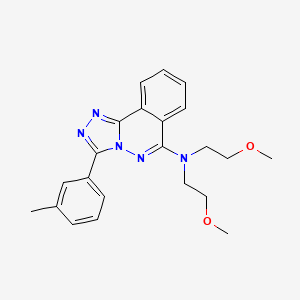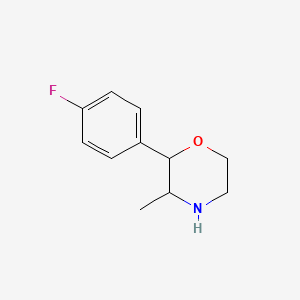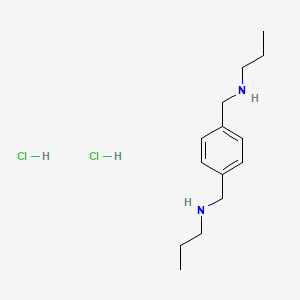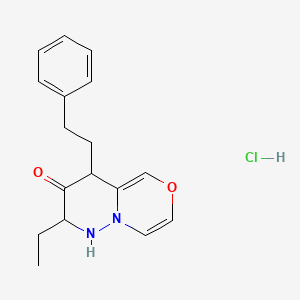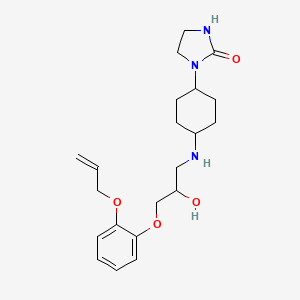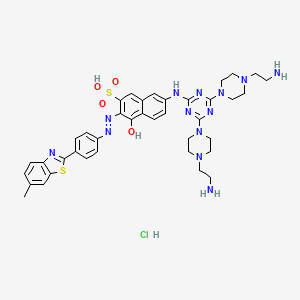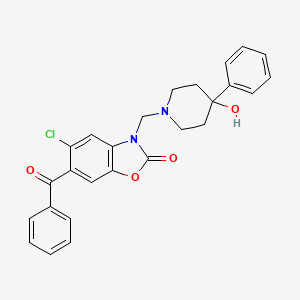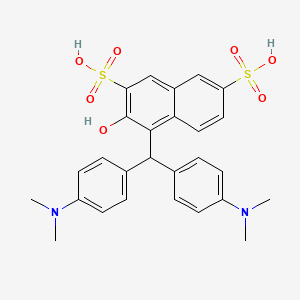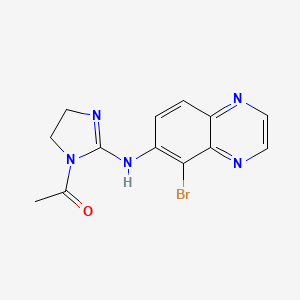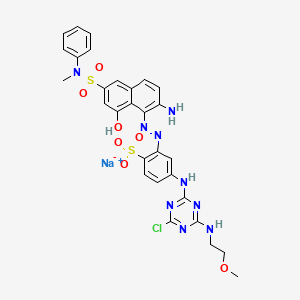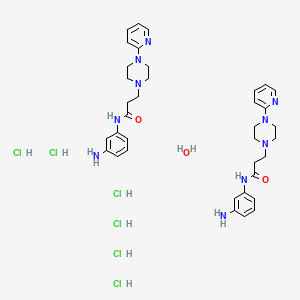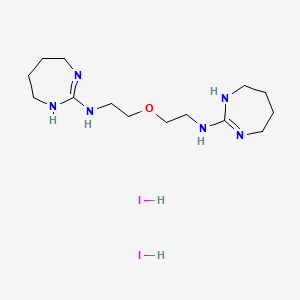
N,N'-(Oxydi-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-amine) dihydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Oxydi-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-amine) dihydriodide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two diazepine rings connected by an ethylene glycol linker, and is often studied for its catalytic properties and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Oxydi-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-amine) dihydriodide typically involves the reaction of 4,5,6,7-tetrahydro-1H-1,3-diazepin-2-amine with ethylene glycol derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Oxydi-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-amine) dihydriodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The diazepine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent the degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted diazepine compounds.
Aplicaciones Científicas De Investigación
N,N’-(Oxydi-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-amine) dihydriodide has several scientific research applications, including:
Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an antiviral or anticancer agent.
Industry: It is used in the production of polymers, adhesives, and coatings due to its catalytic properties.
Mecanismo De Acción
The mechanism of action of N,N’-(Oxydi-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-amine) dihydriodide involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by facilitating the formation of reactive intermediates, which then participate in various chemical reactions. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,4′-(Oxydi-2,1-ethanediyl)bismorpholine: An amine-based catalyst known for its use in polymeric curing and blowing reactions.
Bis(morpholinoethyl) ether: Another catalyst used in the formation of polyurethane foams and adhesives.
Uniqueness
N,N’-(Oxydi-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-amine) dihydriodide is unique due to its dual diazepine structure and its ability to participate in a wide range of chemical reactions
Propiedades
Número CAS |
82911-02-2 |
|---|---|
Fórmula molecular |
C14H30I2N6O |
Peso molecular |
552.24 g/mol |
Nombre IUPAC |
N-[2-[2-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-ylamino)ethoxy]ethyl]-4,5,6,7-tetrahydro-1H-1,3-diazepin-2-amine;dihydroiodide |
InChI |
InChI=1S/C14H28N6O.2HI/c1-2-6-16-13(15-5-1)19-9-11-21-12-10-20-14-17-7-3-4-8-18-14;;/h1-12H2,(H2,15,16,19)(H2,17,18,20);2*1H |
Clave InChI |
HQBSDEVDVMUKET-UHFFFAOYSA-N |
SMILES canónico |
C1CCN=C(NC1)NCCOCCNC2=NCCCCN2.I.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


